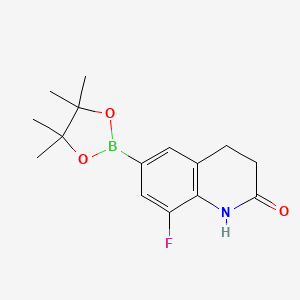

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

Molecular Formula |

C15H19BFNO3 |

|---|---|

Molecular Weight |

291.13 g/mol |

IUPAC Name |

8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C15H19BFNO3/c1-14(2)15(3,4)21-16(20-14)10-7-9-5-6-12(19)18-13(9)11(17)8-10/h7-8H,5-6H2,1-4H3,(H,18,19) |

InChI Key |

DMEDWTBAQPKWHV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)NC(=O)CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Boronate Ester Formation: The boronate ester group is introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one (CAS: Not specified)

- Key Differences: Core Structure: Isoquinolin-1-one vs. tetrahydroquinolin-2-one. Boron Position: Boronic ester at position 6 in both, but the isoquinolinone scaffold introduces distinct electronic and steric environments.

- Implications: The isoquinolinone system may exhibit altered reactivity in cross-coupling due to differing electron density distribution . Higher planarity of isoquinolinone could affect solubility and crystallinity compared to the partially saturated tetrahydroquinolinone .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (CAS: 1207370-28-2)

- Key Differences: Saturation: Fully aromatic quinolin-2(1H)-one vs. partially saturated tetrahydroquinolin-2-one.

- Implications: The aromatic quinolinone may have stronger π-π stacking interactions, influencing solid-state packing and solubility . Reduced steric hindrance in the aromatic system could enhance cross-coupling efficiency .

Substituent Variations

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-3-one (CAS: Not specified)

- Key Differences: Substituents: Methyl group at position 2 in the isoquinolinone core.

- Enhanced lipophilicity may improve membrane permeability in biological applications .

1-[6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone (Exact Mass: 304.1526048)

- Key Differences: Heterocycle: Indazole vs. tetrahydroquinolinone. Substituents: Fluoro and acetyl groups.

- Implications: Indazole’s dual nitrogen atoms enable diverse hydrogen-bonding interactions, relevant in kinase inhibitor design .

Fluorinated Analogs

8-Fluoroquinoline Derivatives (e.g., 8-Fluoroquinolin-4-ol, 8-Fluoroquinoline)

- Key Differences: Core Structure: Aromatic quinoline vs. tetrahydroquinolinone. Functional Groups: Lack of boronic ester.

- Implications :

Physicochemical and Reactivity Comparison

Biological Activity

8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural motif that includes a tetrahydroquinoline core and a dioxaborolane moiety. The biological implications of this compound are of significant interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

- Molecular Formula : C14H17BFNO4

- Molecular Weight : 293.11 g/mol

- CAS Number : 943994-40-9

- Purity : 95% .

The biological activity of the compound is primarily attributed to its interaction with specific protein targets involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that play critical roles in disease pathways.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent inhibitory effects against several cancer cell lines. For instance:

- Cell Lines Tested : Jurkat T cells and various carcinoma cell lines.

- Inhibition Concentration (IC50) : Values ranged from low nanomolar to micromolar concentrations depending on the target cell type.

Case Studies

- Study on PD-L1 Inhibition : In a study evaluating compounds for their ability to disrupt the PD-1/PD-L1 complex, it was found that derivatives of tetrahydroquinoline exhibited comparable inhibitory activities with IC50 values in the nanomolar range .

- Proteolysis Targeting Chimeras (PROTACs) : Research indicated that tetrahydroquinoline-based PROTACs demonstrated selective degradation of BRD3/4 proteins at concentrations between 30–100 nM. This suggests potential applications in targeted protein degradation therapies .

Data Tables

| Biological Activity | Cell Line Tested | IC50 (nM) | Notes |

|---|---|---|---|

| PD-L1 Inhibition | Jurkat T cells | 27 | Comparable to other tested compounds |

| BRD3/4 Degradation | Various carcinoma | 30–100 | Selective degradation observed |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. A typical protocol involves reacting a halogenated quinolin-2-one precursor (e.g., 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one) with the boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or NaOAc), and an aprotic solvent (e.g., THF or dioxane) at 80–100°C for 12–24 hours .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester. Monitor reaction progress via TLC or LC-MS.

Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology : Use software like SHELXL or OLEX2 for structure refinement. For high-resolution data, apply twin refinement if crystal twinning is observed. Validate hydrogen bonding and torsion angles using tools like PLATON .

- Example : A recent study on a related boronic ester utilized SHELXL-2018 to refine disordered tetrahydroquinoline ring positions, achieving an R-factor of 0.032 .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Essential Methods :

- ¹¹B and ¹⁹F NMR : Confirm boronic ester formation (¹¹B NMR: δ ~30 ppm) and fluorine substitution (¹⁹F NMR: δ -110 to -120 ppm) .

- HPLC/LC-MS : Assess purity (>95% recommended for synthetic intermediates) using C18 columns and acetonitrile/water gradients .

- X-ray Diffraction : Resolve stereochemical uncertainties in the tetrahydroquinoline ring .

Q. How should this compound be stored to ensure long-term stability?

- Protocol : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to moisture, as boronic esters hydrolyze to boronic acids under humid conditions .

Advanced Research Questions

Q. What strategies mitigate low yields in Suzuki-Miyaura coupling reactions involving this compound?

- Troubleshooting :

- Catalyst Optimization : Screen ligands (e.g., SPhos, XPhos) to enhance Pd(0) reactivity.

- Base Selection : Use Cs₂CO₃ for sterically hindered substrates to improve transmetallation efficiency .

- Contradiction Analysis : If yields drop with aryl chlorides, switch to Pd(OAc)₂ with Buchwald-Hartwig conditions .

Q. How can computational modeling predict the reactivity of this boronic ester in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to evaluate the energy barrier for transmetallation. Compare frontier molecular orbitals (HOMO/LUMO) of the boronic ester and aryl halide partners to predict electronic compatibility .

- Case Study : A DFT study on a similar pinacol boronate showed that electron-deficient aryl halides accelerate oxidative addition, reducing reaction time by 30% .

Q. What mechanistic insights explain unexpected byproducts during coupling reactions?

- Analysis :

- Protodeboronation : Common in acidic or protic media; mitigate by using pH-neutral conditions.

- Homocoupling : Caused by excess base or oxygen; employ degassed solvents and strict inert atmosphere .

- Validation : Use HRMS to identify byproducts and adjust stoichiometry or catalyst loading .

Q. How can this compound serve as a precursor in medicinal chemistry?

- Applications :

- Protease Inhibitors : The tetrahydroquinolin-2-one scaffold is a known pharmacophore for serine protease targets.

- Boronic Acid Prodrugs : Hydrolyze the boronic ester in vivo to release bioactive boronic acids (e.g., bortezomib analogs) .

Q. What safety protocols are essential for handling this compound in large-scale syntheses?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with silica gel or vermiculite; avoid water to prevent exothermic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.